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Compound of Interest

Compound Name: 2-Fluorobutane

Cat. No.: B1230682

This in-depth technical guide provides a comprehensive overview of the stereochemistry,
nomenclature, and physicochemical properties of (R)-2-Fluorobutane. The content is tailored
for researchers, scientists, and professionals in drug development who require a detailed
understanding of this chiral molecule.

Nomenclature and Molecular Structure

(R)-2-Fluorobutane is a chiral organofluorine compound with the chemical formula CaHoF.[1]
[2] Its structure consists of a four-carbon butane chain with a fluorine atom attached to the
second carbon atom.[3] This second carbon atom is a stereocenter, meaning it is bonded to
four different groups: a fluorine atom, a hydrogen atom, a methyl group, and an ethyl group.

The designation "(R)" refers to the specific spatial arrangement of these groups around the
chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign a priority to each of the four substituents attached to the chiral
center based on atomic number.[4][5]

e Priority 1: Fluorine (F) - highest atomic number (9).

o Priority 2: The ethyl group (-CH2CH?3) - the carbon of the ethyl group is attached to another
carbon, while the carbon of the methyl group is attached only to hydrogens.
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 Priority 3: The methyl group (-CHs) - carbon has a higher atomic number than hydrogen.
e Priority 4: Hydrogen (H) - lowest atomic number (1).

To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group
(H) is pointing away from the viewer. The direction from the highest priority substituent (1) to
the second (2) and then to the third (3) is observed. For (R)-2-Fluorobutane, this direction is
clockwise.[4][7]
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Determining R/S Configuration

Orient Molecule:

Lowest priority group (H) points away —» Trace path from Priority 1 ->2->3 Clockwise Path (R) Configuration

Cahn-Ingold-Prelog Priority Assignment for (R)-2-Fluorobutane
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Racemic Mixture

arrow ((R)-2-Fluorobutane & (S)-2-Fluorobutane)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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